Cas no 1199268-50-2 (5-(2S)-2-aminopropyl-2-methylphenol)

5-(2S)-2-aminopropyl-2-methylphenol 化学的及び物理的性質
名前と識別子
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- 5-[(2S)-2-Aminopropyl]-2-methylphenol
- 5-(2S)-2-aminopropyl-2-methylphenol
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- インチ: 1S/C10H15NO/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6,8,12H,5,11H2,1-2H3/t8-/m0/s1
- InChIKey: XWLXNPMITZDCHL-QMMMGPOBSA-N
- SMILES: C1(O)=CC(C[C@@H](N)C)=CC=C1C
じっけんとくせい
- 密度みつど: 1.048±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 291.6±25.0 °C(Predicted)
- 酸度系数(pKa): 10.33±0.10(Predicted)
5-(2S)-2-aminopropyl-2-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857406-0.25g |
5-[(2S)-2-aminopropyl]-2-methylphenol |
1199268-50-2 | 0.25g |
$2077.0 | 2023-09-18 | ||
Enamine | EN300-1857406-10.0g |
5-[(2S)-2-aminopropyl]-2-methylphenol |
1199268-50-2 | 10g |
$9704.0 | 2023-06-02 | ||
Enamine | EN300-1857406-0.05g |
5-[(2S)-2-aminopropyl]-2-methylphenol |
1199268-50-2 | 0.05g |
$1895.0 | 2023-09-18 | ||
Enamine | EN300-1857406-0.5g |
5-[(2S)-2-aminopropyl]-2-methylphenol |
1199268-50-2 | 0.5g |
$2167.0 | 2023-09-18 | ||
Enamine | EN300-1857406-5g |
5-[(2S)-2-aminopropyl]-2-methylphenol |
1199268-50-2 | 5g |
$6545.0 | 2023-09-18 | ||
Enamine | EN300-1857406-1g |
5-[(2S)-2-aminopropyl]-2-methylphenol |
1199268-50-2 | 1g |
$2257.0 | 2023-09-18 | ||
Enamine | EN300-1857406-0.1g |
5-[(2S)-2-aminopropyl]-2-methylphenol |
1199268-50-2 | 0.1g |
$1986.0 | 2023-09-18 | ||
Enamine | EN300-1857406-2.5g |
5-[(2S)-2-aminopropyl]-2-methylphenol |
1199268-50-2 | 2.5g |
$4424.0 | 2023-09-18 | ||
Enamine | EN300-1857406-1.0g |
5-[(2S)-2-aminopropyl]-2-methylphenol |
1199268-50-2 | 1g |
$2257.0 | 2023-06-02 | ||
Enamine | EN300-1857406-5.0g |
5-[(2S)-2-aminopropyl]-2-methylphenol |
1199268-50-2 | 5g |
$6545.0 | 2023-06-02 |
5-(2S)-2-aminopropyl-2-methylphenol 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
5-(2S)-2-aminopropyl-2-methylphenolに関する追加情報
5-(2S)-2-Aminopropyl-2-Methylphenol (CAS No. 1199268-50-2): A Comprehensive Overview of Its Properties and Applications
5-(2S)-2-Aminopropyl-2-methylphenol (CAS No. 1199268-50-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and chemical synthesis. This compound, characterized by its unique aminopropyl and methylphenol functional groups, exhibits properties that make it a valuable intermediate in the development of bioactive molecules. Its chiral center at the 2S position further enhances its utility in stereoselective reactions, a feature highly sought after in modern drug design.
In recent years, the demand for chiral compounds like 5-(2S)-2-aminopropyl-2-methylphenol has surged, driven by the growing emphasis on precision medicine and targeted therapies. Researchers are increasingly exploring its potential in the synthesis of CNS-active agents, given its structural similarity to neurotransmitters. The compound's phenolic hydroxyl group and primary amine moiety also make it a versatile building block for peptide mimetics and small-molecule inhibitors, aligning with current trends in drug discovery and bioconjugation.
From a chemical perspective, CAS No. 1199268-50-2 demonstrates notable stability under mild conditions, making it suitable for multistep synthetic routes. Its lipophilic nature and hydrogen-bonding capacity contribute to its solubility profile, a critical factor in formulation development. These attributes have positioned it as a candidate for prodrug design, particularly in enhancing blood-brain barrier permeability—a hot topic in neuropharmacology.
The compound's relevance extends to green chemistry initiatives, where its efficient synthesis routes minimize waste and reduce reliance on hazardous reagents. This aligns with the broader industry shift toward sustainable practices and atom economy, addressing concerns raised by environmental regulators and ESG (Environmental, Social, and Governance)-focused investors.
Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify the purity and enantiomeric excess of 5-(2S)-2-aminopropyl-2-methylphenol, ensuring compliance with GMP standards. Its spectroscopic fingerprints are well-documented, facilitating its identification in complex matrices—a feature particularly valuable in quality control laboratories.
In summary, 5-(2S)-2-aminopropyl-2-methylphenol (CAS No. 1199268-50-2) represents a convergence of structural elegance and functional versatility, offering solutions to challenges in medicinal chemistry and material science. Its ongoing study underscores the importance of chiral intermediates in advancing human health and scientific innovation.
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